1-{[1,1'-Biphenyl]-4-carbonyl}-1,4-diazepane
Description
1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane is an organic compound characterized by the presence of a biphenyl group attached to a diazepane ring through a carbonyl linkage
Properties
IUPAC Name |
1,4-diazepan-1-yl-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(20-13-4-11-19-12-14-20)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSUUBQDJKVZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane typically involves the reaction of 1,1’-biphenyl-4-carboxylic acid with 1,4-diazepane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent such as dichloromethane at room temperature, leading to the formation of the desired product after purification .
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors and automated purification systems to enhance yield and purity. The use of greener solvents and recyclable catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings
Mechanism of Action
The mechanism by which 1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets, while the diazepane ring can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
1,1’-Biphenyl: A simpler structure lacking the diazepane ring.
1-{[1,1’-Biphenyl]-4-carbonyl}-piperazine: Similar structure but with a piperazine ring instead of diazepane.
1-{[1,1’-Biphenyl]-4-carbonyl}-morpholine: Contains a morpholine ring instead of diazepane
Uniqueness: 1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s binding affinity and specificity towards various molecular targets, making it a valuable scaffold in drug design and materials science .
Biological Activity
The compound 1-{[1,1'-Biphenyl]-4-carbonyl}-1,4-diazepane is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16N2O
- Molecular Weight : 240.30 g/mol
- CAS Number : [insert CAS number]
The structure features a biphenyl moiety attached to a carbonyl group, which is further connected to a diazepane ring. This unique configuration may contribute to its biological activities by allowing interactions with various biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus disrupting normal biochemical pathways.
- Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways involved in cellular responses.
- Antioxidant Activity : Some studies suggest that diazepane derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have shown that compounds similar to this compound possess significant anticancer properties. For instance:
- In vitro Studies : Research indicates that these compounds can induce apoptosis in cancer cells by activating caspase pathways.
- In vivo Studies : Animal models demonstrated reduced tumor growth when treated with this compound compared to controls.
Neuroprotective Effects
The diazepane structure is associated with neuroprotective effects:
- Mechanism : It may inhibit neuronal apoptosis and promote neurogenesis through modulation of neurotrophic factors.
- Case Study : A study on rodent models showed improved cognitive function following treatment with this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Neuroprotective | Improves cognitive function in rodent models | |
| Antioxidant | Reduces oxidative stress in cell cultures |
Case Studies
- Case Study 1 : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM) over 48 hours. This suggests potential for development as an anticancer agent.
- Case Study 2 : A neuroprotection study using a model of Alzheimer's disease demonstrated that administration of the compound improved memory retention scores significantly compared to untreated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
